2,3-Di-9H-xanthen-9-yl-1H-indole-1-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid is a complex organic compound that features a unique structure combining xanthene and indole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid typically involves the condensation of xanthene derivatives with indole derivatives. One common method includes the reaction of 9H-xanthene-9-carboxylic acid with 2,3-dihydro-1H-indole-1-acetic acid under acidic conditions . The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The xanthene moiety contributes to the compound’s fluorescent properties, making it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
Xanthone derivatives: Compounds like 9H-xanthen-9-one share the xanthene moiety and exhibit similar fluorescent properties.
Indole-3-acetic acid: A well-known plant hormone that shares the indole moiety and has diverse biological activities.
Uniqueness
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid is unique due to its combined xanthene and indole structure, which imparts both fluorescent and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
53924-19-9 |
---|---|
Molecular Formula |
C36H25NO4 |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid |
InChI |
InChI=1S/C36H25NO4/c38-32(39)21-37-27-16-6-1-11-22(27)35(33-23-12-2-7-17-28(23)40-29-18-8-3-13-24(29)33)36(37)34-25-14-4-9-19-30(25)41-31-20-10-5-15-26(31)34/h1-20,33-34H,21H2,(H,38,39) |
InChI Key |
MPTVCJGKBAHYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=C(N(C5=CC=CC=C54)CC(=O)O)C6C7=CC=CC=C7OC8=CC=CC=C68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.